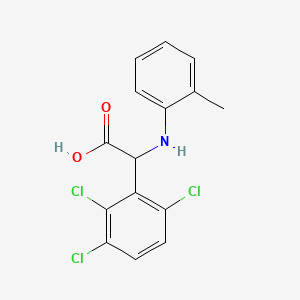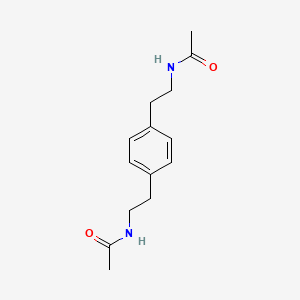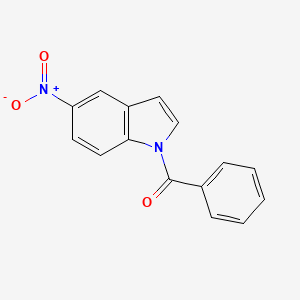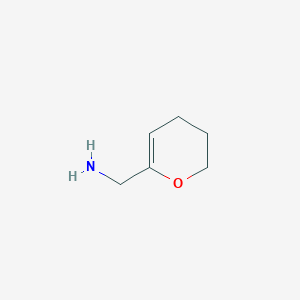
(3,4-Dihydro-2H-pyran-6-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydro-2H-pyran-6-yl)methanamine can be achieved through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with aminomethylating agents under controlled conditions. For instance, the use of formaldehyde and ammonium chloride in the presence of a catalyst can facilitate the aminomethylation process.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydro-2H-pyran-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyran oxides, while reduction can produce more saturated pyran derivatives.
Scientific Research Applications
(3,4-Dihydro-2H-pyran-6-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of (3,4-Dihydro-2H-pyran-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran, 3,4-dihydro-: A closely related compound with similar structural features but lacking the aminomethyl group.
Dihydropyran: Another similar compound used in organic synthesis.
Uniqueness
The presence of the aminomethyl group in (3,4-Dihydro-2H-pyran-6-yl)methanamine imparts unique chemical properties, making it more reactive and versatile in various applications compared to its analogs.
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
3,4-dihydro-2H-pyran-6-ylmethanamine |
InChI |
InChI=1S/C6H11NO/c7-5-6-3-1-2-4-8-6/h3H,1-2,4-5,7H2 |
InChI Key |
DVOBWGYOTJOCAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(OC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





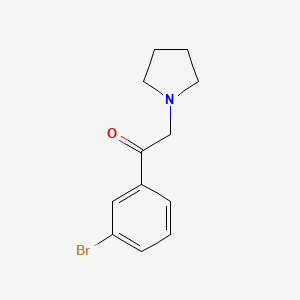

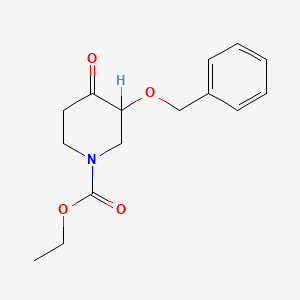

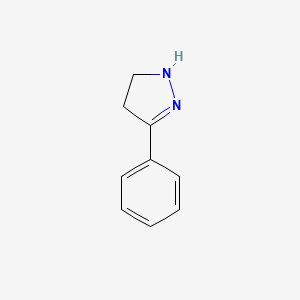
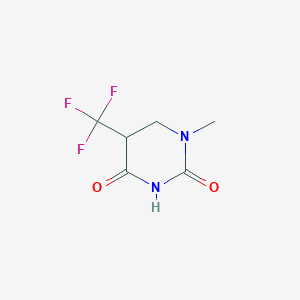
![2H-Naphtho[1,2-b][1,4]thiazin-3(4H)-one](/img/structure/B8758815.png)

